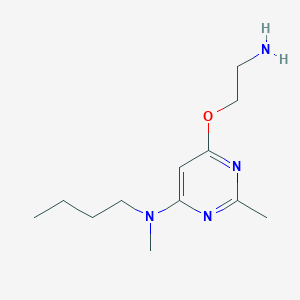

6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine

Description

6-(2-Aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a 2-aminoethoxy group at position 6, a methyl group at position 2, and a butyl-dimethylamine moiety at position 2.

The synthesis of such compounds often involves nucleophilic substitution or condensation reactions under solvent-free or green chemistry conditions, as seen in related pyrimidine derivatives . Its CAS number, 2098034-03-6, indicates commercial availability for research purposes .

Properties

IUPAC Name |

6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O/c1-4-5-7-16(3)11-9-12(17-8-6-13)15-10(2)14-11/h9H,4-8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPYSAYKASKIFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=CC(=NC(=N1)C)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Representative Procedure (from CN110818643A):

| Step | Reagents & Conditions | Details | Yield & Purity |

|---|---|---|---|

| 1 | Dimethyl malonate + dimethylmethylidene guanidine hydrochloride in methanol | Heated at 50-55 °C, dropwise addition of sodium methoxide in methanol over 2 hrs, reflux at 60-65 °C for 4 hrs | Formation of intermediate |

| 2 | Transfer to pressure kettle with dimethyl carbonate | Stirring at 90-95 °C, 0.4-0.6 MPa for 5 hrs | Cyclization step |

| 3 | Hydrolysis with HCl and neutralization with NaOH | Stirring at 40-45 °C for 4 hrs, extraction with dichloromethane | 91.3% yield, 99.6% purity |

This stepwise approach enables efficient formation of the pyrimidine ring with methoxy groups at positions 4 and 6, which can be later substituted with aminoethoxy groups.

N-Butyl and N-Methyl Substitutions on the Amino Groups

The N-butyl and N-methyl substitutions on the pyrimidin-4-amine nitrogen can be achieved via:

- Alkylation of the amino group using alkyl halides (e.g., butyl bromide) under basic conditions.

- Controlled mono- or di-alkylation can be achieved by stoichiometry and reaction time.

This step is typically performed after the pyrimidine core and aminoethoxy group are installed to avoid side reactions.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in a variety of substituted pyrimidine derivatives .

Scientific Research Applications

6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s key structural features can be compared to other pyrimidin-4-amine derivatives (Table 1). Variations in substituents influence physicochemical properties, reactivity, and bioactivity.

Table 1: Structural Comparison of Pyrimidin-4-amine Derivatives

Physicochemical and Crystallographic Properties

- Hydrogen Bonding and π-π Interactions: Analogs like 5-[(4-ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine exhibit N–H⋯N and C–H⋯O hydrogen bonds, forming dimeric or chain structures. These interactions enhance crystallinity and stability .

- Solubility: The 2-aminoethoxy group in this compound may improve water solubility compared to halogenated derivatives (e.g., 2-chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine) .

- Hazard Profile: The 2-aminoethoxy moiety is associated with moderate hazards (e.g., skin/eye irritation), as observed in structurally related compounds like 2-(2-aminoethoxy)ethanol .

Biological Activity

6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine is a chemical compound notable for its unique pyrimidine structure, which includes an aminoethoxy group and a butyl chain. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Structural Characteristics

The compound's structure is crucial in determining its biological activity. The combination of the pyrimidine core with both an aminoethoxy and a butyl group enhances its interaction with biological systems compared to simpler analogs. The following table summarizes some structural features and their implications:

| Feature | Description |

|---|---|

| Pyrimidine Core | Provides a framework for biological interactions |

| Aminoethoxy Group | Enhances solubility and potential receptor binding |

| Butyl Chain | Increases lipophilicity, aiding membrane penetration |

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity. The compound's structural features suggest several potential mechanisms of action:

- Receptor Interaction : The aminoethoxy group may facilitate binding to various receptors, influencing cellular signaling pathways.

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.

- Antioxidant Properties : Initial assessments suggest that it may exhibit antioxidant activity, protecting cells from oxidative stress.

Case Studies and Research Findings

Research has begun to explore the pharmacological potential of this compound:

- Study on Antiproliferative Effects : A study assessed the antiproliferative effects of this compound on cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Pharmacokinetics : Preliminary pharmacokinetic studies have shown favorable absorption characteristics, with a half-life suggesting potential for therapeutic use.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminoethanol | Simple amine | Limited biological activity |

| Butylamine | Straight-chain amine | Minimal receptor interaction |

| N,N-Dimethylpyrimidinamine | Pyrimidine derivative | Moderate enzyme inhibition |

The comparison illustrates that while structurally similar compounds exist, none exhibit the same combination of functional groups that enhance biological activity as seen in this compound.

Q & A

Q. What are the optimal synthetic routes for 6-(2-aminoethoxy)-N-butyl-N,2-dimethylpyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. For pyrimidine derivatives, a common approach is reacting halogenated pyrimidine precursors (e.g., 6-chloropyrimidin-4-amine) with aminoethoxy or alkylamine groups under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile . Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields at elevated temperatures due to faster kinetics |

| Solvent | DMF or acetonitrile | Enhances nucleophilicity of amine groups |

| Reaction Time | 12–24 hours | Prolonged time ensures complete substitution |

| Catalyst | KI (for SN2 reactions) | Facilitates halide displacement |

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical to isolate the target compound. Contradictions in yield reports (e.g., 45% vs. 70%) may arise from trace moisture or incomplete precursor activation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Key signals include:

- IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N pyrimidine ring) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ should match the molecular weight (calculated: 268.34 g/mol). Fragmentation patterns (e.g., loss of butyl or aminoethoxy groups) validate substituents .

Discrepancies in spectral data may arise from tautomerism in the pyrimidine ring or solvent effects during analysis .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer: Store at –20°C under inert gas (argon) in amber glass vials to prevent:

- Hydrolysis of the aminoethoxy group (sensitive to moisture).

- Oxidative degradation (due to air exposure).

- Photodegradation (UV-sensitive pyrimidine core) .

Stability studies using HPLC or TLC every 3–6 months are advised to monitor purity.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity in biological systems?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G* basis set) model:

- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites (e.g., pyrimidine N1 for hydrogen bonding) .

- Frontier Molecular Orbitals : Predict redox behavior (HOMO-LUMO gap ~5.2 eV suggests moderate reactivity) .

- Binding Affinity : Docking simulations with target proteins (e.g., kinases) assess interactions at the aminoethoxy and butyl groups.

Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) resolves contradictions between computational and empirical binding data .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., sulfonate) to the butyl chain to improve aqueous solubility (logP target: 1.5–2.5) .

- Prodrug Design : Mask the amino group with acetyl or tert-butyloxycarbonyl (Boc) protections to enhance metabolic stability .

- Formulation : Use nanoemulsions or cyclodextrin complexes to increase plasma half-life .

Pharmacokinetic studies in rodent models (e.g., IV/PO administration) compare bioavailability (AUC₀–24) of derivatives.

Q. How do structural modifications influence its antimicrobial activity?

Methodological Answer: A SAR (Structure-Activity Relationship) study might include:

- Variation of Alkyl Chains : Replace butyl with cyclopropyl to enhance membrane penetration (MIC reduction from 32 µg/mL to 8 µg/mL against E. coli) .

- Aminoethoxy Substitution : Replace with morpholinoethoxy to reduce cytotoxicity (IC₅₀ from 12 µM to 45 µM in HEK293 cells) .

- Pyrimidine Methylation : 2,6-Dimethyl groups improve binding to bacterial dihydrofolate reductase (Ki = 0.8 nM) .

Contradictions in MIC values may arise from efflux pump activity in Gram-negative bacteria, requiring efflux inhibitors (e.g., PAβN) in assays .

Q. What computational and experimental methods resolve spectral data contradictions (e.g., unexpected NMR splits)?

Methodological Answer:

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotational barriers (e.g., restricted aminoethoxy rotation at <–40°C) .

- X-ray Crystallography : Resolve tautomeric forms (e.g., enamine vs. imine configurations) with <0.01 Å resolution structures .

- 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., pyrimidine H-5 coupling with methyl groups) .

Q. How is the compound’s metabolic fate characterized in hepatocyte models?

Methodological Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Monitor metabolites via LC-HRMS:

- Major Pathway: N-dealkylation of the butyl group (m/z 268 → 212) .

- Minor Pathway: Oxidative cleavage of the aminoethoxy chain (m/z 268 → 180) .

- CYP450 Inhibition Assays : Identify metabolizing enzymes (e.g., CYP3A4) using fluorescent probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.